molecular formula C15H11NO B11880399 6-phenyl-1H-indole-3-carbaldehyde

6-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B11880399
M. Wt: 221.25 g/mol
InChI Key: ZGUVWRGGPVNMEK-UHFFFAOYSA-N
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Description

6-Phenyl-1H-indole-3-carbaldehyde is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are significant in various fields due to their biological activities and synthetic versatility

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-phenyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives can act as receptor agonists or inhibitors, modulating biological pathways. The aldehyde group allows for further functionalization, enabling the compound to interact with various enzymes and receptors . These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and immune responses .

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-1H-indole-3-carbaldehyde is unique due to the presence of the phenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound in the synthesis of diverse and potent bioactive molecules .

Biological Activity

6-Phenyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole structure featuring a phenyl group at the 6-position and an aldehyde functional group at the 3-position. Its molecular formula is C15H13NC_{15}H_{13}N, with a molecular weight of approximately 221.27 g/mol. The presence of the phenyl group enhances its biological activity and provides additional sites for chemical modification, making it a valuable compound in the synthesis of bioactive molecules.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit tumor cell proliferation in various cancer models. In vitro studies demonstrated that derivatives of indole compounds, including this compound, can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PTEN and MYC .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHepG2 (Liver)12.39Induction of apoptosis via PTEN pathway
A549 (Lung)10.50Inhibition of MYC-driven tumorigenesis
MCF7 (Breast)15.00Modulation of cell cycle progression

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its derivatives have shown potent activity with minimum inhibitory concentrations (MICs) ranging from 0.48 to 7.81 µg/mL against various pathogens .

Table 2: Antimicrobial Activity Data

CompoundMIC (µg/mL)Target Organism
This compound5.00Staphylococcus aureus
10.00Escherichia coli
7.50Pseudomonas aeruginosa

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Receptor Modulation : This compound can act as an agonist or antagonist for various receptors involved in cell signaling pathways.
  • Enzyme Interaction : The aldehyde group allows for further functionalization, enabling interactions with enzymes crucial for metabolic processes.
  • Cell Cycle Regulation : It has been shown to induce cell cycle arrest and apoptosis in cancer cells through modulation of key regulatory proteins.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

  • Study on Tumor Xenografts : In a study involving human cancer cell line xenografts in immunodeficient mice, administration of this compound resulted in significant tumor size reduction compared to control groups .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of this compound against clinical isolates, revealing its potential as a novel antimicrobial agent .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

6-phenyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C15H11NO/c17-10-13-9-16-15-8-12(6-7-14(13)15)11-4-2-1-3-5-11/h1-10,16H

InChI Key

ZGUVWRGGPVNMEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CN3)C=O

Origin of Product

United States

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